molecular formula C24H45GdO6 B097578 Hexanoic acid, 2-ethyl-, gadolinium(3+) salt CAS No. 19189-19-6

Hexanoic acid, 2-ethyl-, gadolinium(3+) salt

Cat. No. B097578
CAS RN: 19189-19-6
M. Wt: 586.9 g/mol
InChI Key: DOULXZJCOXBGLP-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The research on gadolinium compounds has been advancing, with studies focusing on the separation of gadolinium from other elements and the synthesis of new gadolinium salts. One such study explores the separation of yttrium and gadolinium using di-(2-ethylhexyl)phosphoric acid (H(DEHP)) in solutions of HNO3. The process is selective and operates through an ion-exchange reaction, which is found to be more selective than solvatation reactions. The use of methyl isobutyl ketone as a diluent over kerosene reduces the extraction of yttrium more than that of gadolinium, without altering the extraction mechanisms .

Synthesis Analysis

In another study, a new gadolinium acid diphosphate tetrahydrate, HGdP2O7·4H2O, was synthesized. The salt crystallizes in the monoclinic system and has been characterized through single crystal structure refinement. The unit-cell parameters have been determined, and the crystal structure features an alternation of corrugated layers of monohydrogendiphosphate groups and GdO8 polyhedra. This structure is held together by strong hydrogen bonding .

Molecular Structure Analysis

The molecular structure of HGdP2O7·4H2O is described in detail, with the atomic arrangement consisting of layers of monohydrogendiphosphate groups and GdO8 polyhedra. The structure is stabilized by hydrogen bonds involving the water molecule W4. The space group for this compound is P21/n, and the unit-cell parameters are provided, indicating a well-defined crystalline structure .

Chemical Reactions Analysis

The study of HGdP2O7·4H2O also includes an analysis of its thermal behavior. Thermogravimetric (TG) and differential thermal analysis (DTA) show that dehydration of the salt occurs between 79 and 900 degrees Celsius. Upon heating to 850 degrees Celsius for 48 hours, the compound decomposes into an amorphous phase, resulting in the formation of gadolinium diphosphate Gd4(P2O7)3 .

Physical and Chemical Properties Analysis

The physical and chemical properties of HGdP2O7·4H2O have been investigated using IR and Raman spectroscopy. The spectra confirm the presence of characteristic bands of the diphosphate group and water molecules. The IR spectrum also reveals bands corresponding to acidic hydrogen. These findings provide insights into the bonding and functional groups present in the compound. The thermal analysis indicates the stability of the compound up to a certain temperature and its decomposition pattern upon heating .

Scientific Research Applications

Gadolinium-Based Contrast Agents in Environmental and Clinical Contexts

Gadolinium-based contrast agents (GBCAs) have been a focal point of research due to their widespread use in magnetic resonance imaging (MRI) and their potential environmental and clinical impacts. Gadolinium (Gd), in the form of stable chelates, is utilized for its excellent contrast enhancement properties in MRI, yet concerns about its accumulation in the environment and human tissues have spurred extensive studies.

Environmental Impact of Gadolinium

Research has highlighted the emergence of gadolinium as a contaminant in aquatic environments, resulting from its stable nature and resistance to degradation processes in wastewater treatment plants. Studies have detected gadolinium in surface waters, sediments, and living organisms, raising concerns about its long-term ecotoxicological impact. The need for further investigation into the environmental fate of Gd, including its degradation, metabolism, bioaccumulation processes, and biochemical effects, is imperative to assess its environmental risks comprehensively (Rogowska et al., 2018).

Clinical Applications and Safety

In clinical settings, the use of motexafin gadolinium as a radiation sensitizer for brain metastases demonstrates the therapeutic potential of gadolinium compounds. Although not FDA-approved for this specific use, promising results from various studies highlight its efficacy, particularly in patients with brain metastases (Thomas & Khuntia, 2011).

Moreover, the safety of GBCAs in patients with kidney diseases has been a subject of review, leading to updated guidelines that emphasize the low risk of nephrogenic systemic fibrosis when using certain GBCAs. This shift in guideline underscores the critical evaluation of GBCA safety and their judicious use in vulnerable patient populations (Schieda et al., 2019).

Safety And Hazards

“Hexanoic acid, 2-ethyl-, gadolinium(3+) salt” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and is suspected of damaging the unborn child .

properties

IUPAC Name

2-ethylhexanoate;gadolinium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H16O2.Gd/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOULXZJCOXBGLP-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45GdO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60890782
Record name Hexanoic acid, 2-ethyl-, gadolinium(3+) salt (3:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60890782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexanoic acid, 2-ethyl-, gadolinium(3+) salt

CAS RN

19189-19-6
Record name Hexanoic acid, 2-ethyl-, gadolinium(3+) salt (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019189196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-ethyl-, gadolinium(3+) salt (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 2-ethyl-, gadolinium(3+) salt (3:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60890782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.